5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Overview
Description
5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H9BrN2O2 . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2/c1-5(2)7-6(8)3-9-4-10-7/h3-5H,1-2H3 . The molecular weight of the compound is 245.08 .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the retrieved data .Scientific Research Applications
Synthesis and Chemical Properties
5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid and its derivatives play a critical role in the development of new chemical entities through various synthesis methods. For example, the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines have been explored, demonstrating the stability of pyrimidyl-lithium species when flanked by electron-withdrawing substituents. This has led to the production of corresponding carboxylic acids in high yields through halogen/metal permutation, showcasing the compound's versatility in synthetic chemistry (Schlosser, Lefebvre, & Ondi, 2006).
Development of Antiprotozoal Agents
The compound's derivatives have also been investigated for their potential in medical applications, such as the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, highlighting its potential as a base for developing antiprotozoal agents (Ismail et al., 2004).
Cocrystal Formation with Carboxylic Acids
Furthermore, the ability of pyrimidine derivatives to form cocrystals with various carboxylic acids has been extensively studied, revealing insights into the hydrogen bonding capabilities and crystal packing structures of these compounds. This research has implications for the development of pharmaceutical cocrystals with enhanced physical and chemical properties (Rajam et al., 2018).
Antibacterial Agents Development
Additionally, the synthesis and evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines from 5-bromo-4-(furan-2-yl)pyrimidine have shown significant antibacterial activities, presenting a pathway for the development of new antibacterial agents. These compounds exhibited notable activity against Neisseria gonorrhoeae and Staphylococcus aureus, comparable to or even higher than commercial drugs (Verbitskiy et al., 2017).
Safety and Hazards
The safety data sheet for a related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . This property might contribute to its interaction with its targets.
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The broad range of biological activities exhibited by pyrimidine derivatives suggests that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
5-bromo-2-propan-2-ylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4(2)7-10-3-5(9)6(11-7)8(12)13/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKAYXAEJJRSBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267301-54-1 | |
Record name | 5-bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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